Diethyl (2-methoxy-4-nitrophenyl)phosphonate
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Overview
Description
Diethyl (2-methoxy-4-nitrophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-methoxy-4-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-methoxy-4-nitrophenyl)phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, diethyl phosphite can react with 2-methoxy-4-nitrobenzyl bromide under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. Catalysts, such as palladium or other transition metals, may be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-methoxy-4-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines.
Major Products
Hydrolysis: Yields the corresponding phosphonic acid.
Reduction: Yields the corresponding amino derivative.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl (2-methoxy-4-nitrophenyl)phosphonate has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Materials Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with enzymes.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore.
Mechanism of Action
The mechanism of action of diethyl (2-methoxy-4-nitrophenyl)phosphonate involves its interaction with specific molecular targets. For instance, the compound can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group may undergo reduction to form reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-methoxy-2-nitrophenyl)phosphonate
- Diethyl (2-methoxyphenyl)phosphonate
- Diethyl (4-nitrophenyl)phosphonate
Uniqueness
Diethyl (2-methoxy-4-nitrophenyl)phosphonate is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Biological Activity
Diethyl (2-methoxy-4-nitrophenyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer research and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
This compound can be synthesized through various methods, including the reaction of 1-iodo-2-methoxy-4-nitrobenzene with diethyl phosphite. This synthesis is crucial as it sets the foundation for evaluating the compound's biological activity. The resulting compound features a phosphonate group that is known for its ability to interact with biological systems, particularly enzymes and receptors.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce cell cycle arrest in HeLa cells, specifically in the S and G2 phases, leading to apoptosis. The compound demonstrated an IC50 value of 2.5 µM against U2OS cells, indicating potent antitumor activity .
Table 1: Cytotoxicity of this compound
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HeLa | Not specified | Cell cycle arrest and apoptosis |
U2OS | 2.5 | Induction of apoptosis |
Other Lines | >200 | Varies based on structural modifications |
Enzyme Inhibition
This compound has also been studied for its role as a kinase inhibitor. It has shown promise in inhibiting p38 mitogen-activated protein kinases and other members of the Src family of tyrosine kinases, which are crucial in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its structural properties that facilitate interactions with cellular targets. The presence of the nitro group enhances electrophilicity, allowing the compound to participate in nucleophilic attack mechanisms typical of phosphonates.
Case Studies
- Anticancer Activity : In a study focused on novel phosphonates, this compound was evaluated alongside other derivatives. Results indicated that modifications to the aromatic ring significantly impacted cytotoxicity, underscoring the importance of chemical structure in determining biological activity .
- Kinase Inhibition : A patent application described the use of this compound as part of a therapeutic strategy targeting inflammatory diseases through kinase inhibition. The findings suggest that this compound could be developed into a drug candidate for conditions characterized by excessive inflammation .
Properties
Molecular Formula |
C11H16NO6P |
---|---|
Molecular Weight |
289.22 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C11H16NO6P/c1-4-17-19(15,18-5-2)11-7-6-9(12(13)14)8-10(11)16-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
JDUYNUOOYOSMBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)[N+](=O)[O-])OC)OCC |
Origin of Product |
United States |
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